2-Azabicyclo[2.1.1]hexan-3-ylmethanamine
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Overview
Description
2-Azabicyclo[211]hexan-3-ylmethanamine is a bicyclic amine compound characterized by its unique structure, which includes a nitrogen atom incorporated into a bicyclo[211]hexane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[2.1.1]hexan-3-ylmethanamine typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition reactions . One common method involves the irradiation of a precursor compound with a blue LED light source (450 nm) in the presence of a catalytic amount of iridium complex, facilitating the intramolecular cycloaddition . Another approach involves the use of azobis(2-methyl-propionitrile) (AIBN) and tris(trimethylsilyl)silane (TTMSS) in toluene, heated to 75°C for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar photochemical and radical-initiated processes could be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[2.1.1]hexan-3-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the methanamine group, using reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as N-alkylated or N-acylated products, depending on the specific reagents and conditions used.
Scientific Research Applications
2-Azabicyclo[2.1.1]hexan-3-ylmethanamine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates targeting various receptors and enzymes.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, particularly in the construction of rigid frameworks and constrained systems.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 2-Azabicyclo[2.1.1]hexan-3-ylmethanamine involves its interaction with specific molecular targets, such as receptors or enzymes, through its bicyclic amine structure. This interaction can lead to the modulation of biological pathways, resulting in various pharmacological effects. The exact molecular targets and pathways involved depend on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
2-Azabicyclo[2.1.1]hexan-3-ylmethanamine can be compared with other similar bicyclic amine compounds, such as:
2-Azabicyclo[3.2.1]octane: This compound has a larger bicyclic framework and different pharmacological properties.
2-Azabicyclo[2.2.1]heptane: This compound features a different ring size and has been studied for its unique chemical reactivity and biological activity.
The uniqueness of this compound lies in its compact bicyclic structure, which provides a rigid and constrained framework that can be exploited in various chemical and biological applications.
Properties
Molecular Formula |
C6H12N2 |
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Molecular Weight |
112.17 g/mol |
IUPAC Name |
2-azabicyclo[2.1.1]hexan-3-ylmethanamine |
InChI |
InChI=1S/C6H12N2/c7-3-6-4-1-5(2-4)8-6/h4-6,8H,1-3,7H2 |
InChI Key |
OWJBIZUBCBKYQK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1NC2CN |
Origin of Product |
United States |
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